

Application Notes and Protocols for OICR-9429

Cell-Based Assays

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Compound of Interest

Compound Name: OICR11029

Cat. No.: B15603057

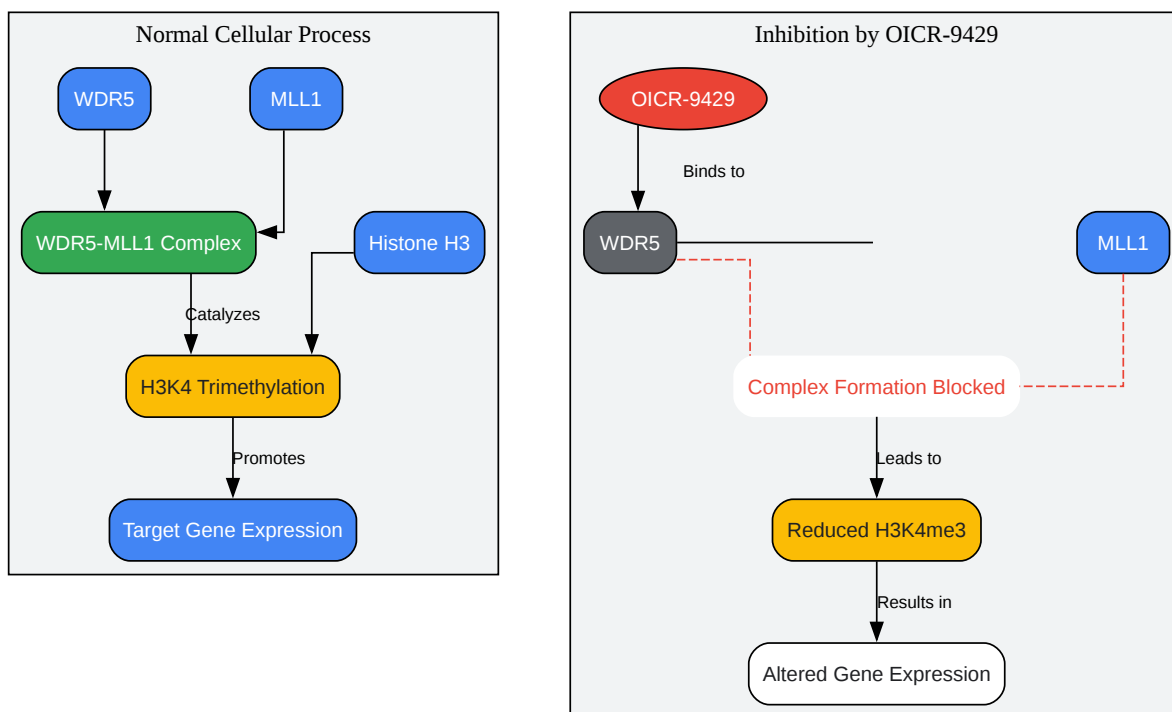
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing OICR-9429, a potent and selective small-molecule inhibitor of the WD repeat domain 5 (WDR5)-Mixed Lineage Leukemia 1 (MLL1) interaction, in cell-based assays. OICR-9429 competitively binds to the MLL binding pocket on WDR5, disrupting the WDR5-MLL complex and subsequently inhibiting histone H3 lysine 4 (H3K4) trimethylation.[1][2][3] This leads to anti-proliferative and pro-apoptotic effects in various cancer cell lines, making it a valuable tool for cancer research and drug development.

Mechanism of Action

OICR-9429 is a high-affinity ligand for WDR5, with reported KD values in the nanomolar range (24 nM by Biacore, 52 nM by ITC, and 93 ± 28 nM).[2][4][5][6] By occupying the central peptide-binding pocket of WDR5, OICR-9429 effectively blocks its interaction with MLL.[1][3] This disruption of the WDR5-MLL1 complex is critical for the methyltransferase activity of MLL1, which is responsible for H3K4 trimethylation, a key epigenetic mark associated with active gene transcription.[7] Consequently, OICR-9429 treatment leads to a reduction in global H3K4me3 levels, altering gene expression and inducing anti-cancer effects such as cell growth inhibition, apoptosis, and cell cycle arrest.[1][8]



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Caption: Mechanism of OICR-9429 action.

Data Presentation: Summary of In Vitro Assay Conditions

The following tables summarize the reported cell-based assay conditions for OICR-9429 across various cancer cell lines.

Cell Viability and Proliferation Assays				
Cell Line	Assay Type	OICR-9429 Concentration	Incubation Time	Observed IC50 / Effect
T24 (Bladder Cancer)	MTT	0-10 μ M	48 h	IC50: 67.74 μ M[1]
UM-UC-3 (Bladder Cancer)	MTT	0-10 μ M	48 h	IC50: 70.41 μ M[1]
TCCSUP (Bladder Cancer)	MTT	0-10 μ M	48 h	IC50: 121.42 μ M[1]
DU145 (Prostate Cancer)	MTT	Indicated concentrations	48 h	Dose-dependent decrease in viability[9]
PC-3 (Prostate Cancer)	MTT	Indicated concentrations	48 h	Dose-dependent decrease in viability[9]
WPMY-1 (Normal Prostate)	MTT	Indicated concentrations	48 h	Less cytotoxic than in cancer cells[9]
Primary Human AML Cells	Cell Titer-Glo	Not specified	72 h	Reduces viability[2][10]
BCa Cell Lines	Colony Formation	70, 120, 140, 240 μ M	5 days	Dose-dependent reduction in colonies[1]
PCa Cell Lines	Colony Formation	Dose-dependent	Not specified	Effectively decreased colony formation[9]

Apoptosis and Cell Cycle Assays				
Cell Line	Assay Type	OICR-9429 Concentration	Incubation Time	Observed Effect
BCa Cell Lines	Flow Cytometry (Apoptosis)	70, 120, 140, 240 μ M	24 h	Time and dose-dependent increase in apoptosis[1]
BCa Cell Lines	Flow Cytometry (Cell Cycle)	70, 120, 140, 240 μ M	48 h	G0/G1 phase arrest[1]
PCa Cell Lines	Flow Cytometry (Apoptosis)	75 μ M (DU145), 100 μ M (PC-3)	48 h	Synergistic effect with cisplatin in inducing apoptosis[9]
PCa Cell Lines	Flow Cytometry (Cell Cycle)	Not specified	Not specified	Induced G0/G1 phase arrest[9]
PCa Cell Lines	EdU Assay	Not specified	Not specified	Induced G0/G1 phase arrest[9]

Experimental Protocols

Cell Viability Assay (MTT-Based)

This protocol is designed to assess the effect of OICR-9429 on the viability of adherent cancer cells.

Materials:

- Cancer cell lines (e.g., T24, DU145)
- Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- OICR-9429 (stock solution in DMSO)

- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Phosphate-Buffered Saline (PBS)
- Multichannel pipette
- Plate reader (570 nm absorbance)

Procedure:

- **Cell Seeding:** Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 μ L of complete growth medium. Incubate overnight at 37°C, 5% CO₂.
- **Compound Treatment:** Prepare serial dilutions of OICR-9429 in complete growth medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%). Remove the old medium from the wells and add 100 μ L of the medium containing the desired concentrations of OICR-9429 or vehicle control (DMSO).
- **Incubation:** Incubate the plate for the desired period (e.g., 48 hours) at 37°C, 5% CO₂.^{[1][9]}
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

Apoptosis Assay (Annexin V/PI Staining)

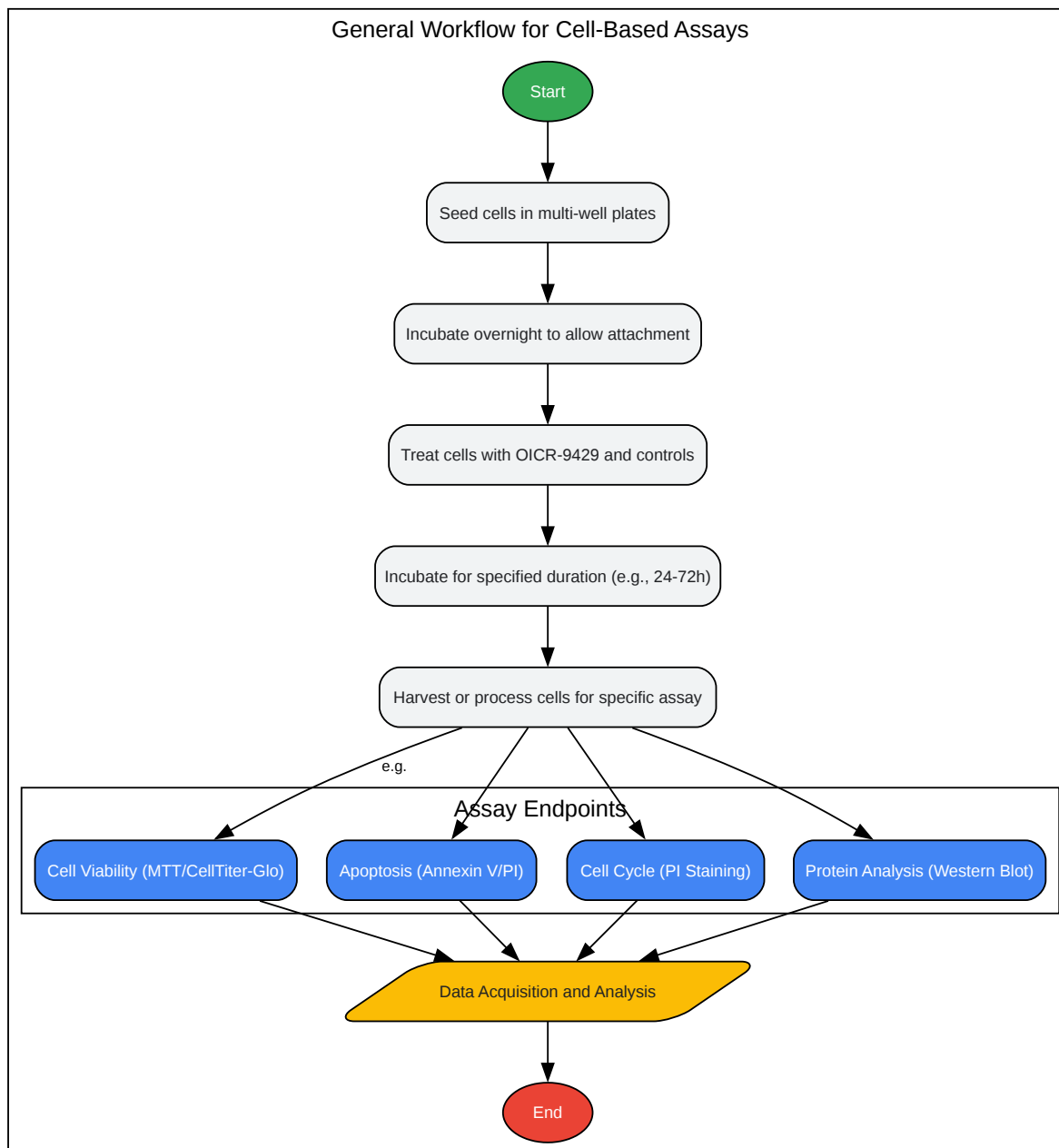
This protocol uses flow cytometry to quantify apoptosis in cells treated with OICR-9429.

Materials:

- Cancer cell lines
- 6-well plates
- OICR-9429
- Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
- Binding Buffer
- Flow cytometer

Procedure:

- **Cell Seeding and Treatment:** Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of OICR-9429 or vehicle control for the desired time (e.g., 24-72 hours).^{[1][8]}
- **Cell Harvesting:** Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
- **Washing:** Wash the cells twice with cold PBS.
- **Staining:** Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL. Add 5 μ L of Annexin V-FITC and 5 μ L of PI to 100 μ L of the cell suspension.
- **Incubation:** Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- **Analysis:** Add 400 μ L of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.



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Caption: A typical experimental workflow.

Negative Control

For robust conclusions, it is recommended to use a closely related but inactive compound as a negative control. OICR-0547 is a suitable negative control for OICR-9429 as it is structurally similar but does not antagonize WDR5.[4] This helps to ensure that the observed cellular effects are due to the specific inhibition of the WDR5-MLL interaction and not off-target effects.

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